molecular formula C40H60O2 B1248745 Cucumariaxanthin C

Cucumariaxanthin C

Cat. No. B1248745
M. Wt: 572.9 g/mol
InChI Key: JNTVTBGQHNNOKM-IRXOIFFMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cucumariaxanthin C is a natural product found in Cucumaria frondosa with data available.

Scientific Research Applications

Novel Marine Carotenoids and Antiviral Properties

Cucumariaxanthin C, identified in the sea cucumber Cucumaria japonica, is a novel marine carotenoid. Research has shown that it exhibits inhibitory effects on the Epstein-Barr virus activation in a short-term in vitro assay, highlighting its potential antiviral properties (Tsushima, Fujiwara, & Matsuno, 1996).

Comparative Biochemical Studies

A comparative study of carotenoids in various species of sea cucumbers, including Cucumaria japonica, revealed the presence of cucumariaxanthin C. This study contributed to understanding the biochemical diversity of carotenoids in sea cucumbers and proposed a reductive and isomeric metabolic pathway for canthaxanthin to cucumariaxanthin C (Matsuno & Tsushima, 1995).

Sea Cucumbers Metabolites and Anti-Cancer Agents

Research on sea cucumbers and their extracts, including those containing cucumariaxanthin C, has indicated potential health benefits and applications in treating chronic inflammatory diseases. Sea cucumber extracts have been studied for their anti-inflammatory functions, immunostimulatory properties, and potential in cancer prevention and treatment (Janakiram, Mohammed, & Rao, 2015).

Pharmacological Potential of Sea Cucumbers

A detailed analysis of biologically active compounds isolated from sea cucumbers, including cucumariaxanthin C, emphasized their pharmacological potential. The study discussed the structure, physico-chemical properties, and pharmacological effects of these compounds, with a focus on their anticoagulant, antioxidant, anticancer, and other health-related activities (Khotimchenko, 2018).

Sea Cucumber in Aquaculture

The study of Cucumaria in Russian waters of the Barents Sea considered the biological aspects and aquaculture potential of sea cucumbers, including those containing cucumariaxanthin C. This research provided insights into the feasibility of cultivating sea cucumbers for their bioactive substances (Dvoretsky & Dvoretsky, 2021).

properties

Product Name

Cucumariaxanthin C

Molecular Formula

C40H60O2

Molecular Weight

572.9 g/mol

IUPAC Name

(1S,2S,3S)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,5S,6S)-5-hydroxy-2,2,6-trimethylcyclohexyl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohexan-1-ol

InChI

InChI=1S/C40H60O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24,33-38,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

JNTVTBGQHNNOKM-IRXOIFFMSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(CC[C@@H]1O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@@H]2C(CC[C@@H]([C@H]2C)O)(C)C)\C)\C)/C)/C

Canonical SMILES

CC1C(CCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(C(CCC2(C)C)O)C)C)C)(C)C)O

synonyms

5,6,5',6'-tetrahydro-beta,beta-carotene-4,4'-diol
cucumariaxanthin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucumariaxanthin C
Reactant of Route 2
Cucumariaxanthin C
Reactant of Route 3
Cucumariaxanthin C
Reactant of Route 4
Cucumariaxanthin C
Reactant of Route 5
Cucumariaxanthin C
Reactant of Route 6
Cucumariaxanthin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.